Product packaging for 6-Methoxy-3-methylpicolinaldehyde(Cat. No.:CAS No. 123506-64-9)

6-Methoxy-3-methylpicolinaldehyde

Cat. No.: B050307
CAS No.: 123506-64-9
M. Wt: 151.16 g/mol
InChI Key: QPFRRFSZFAUSRO-UHFFFAOYSA-N
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Description

6-Methoxy-3-methylpicolinaldehyde is a high-value picolinaldehyde derivative designed for advanced chemical synthesis and medicinal chemistry research. This compound features a reactive aldehyde group positioned ortho to a nitrogen atom on the pyridine ring, a configuration that facilitates its role as a versatile building block for constructing complex heterocyclic systems. The methoxy group at the 6-position and the methyl group at the 3-position impart specific steric and electronic properties, making it an ideal precursor for the development of novel ligands, catalysts, and pharmaceutical intermediates. Its primary research applications include serving as a key scaffold in the synthesis of potential kinase inhibitors, metal-chelating agents, and functionalized bipyridines. Researchers utilize this aldehyde in condensation reactions, such as the formation of imines (Schiff bases) and heteroaryl ketones, as well as in multi-component reactions to generate diverse chemical libraries for biological screening. Offered with guaranteed high purity and stability, this compound is an essential reagent for accelerating innovation in drug discovery and material science programs.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9NO2 B050307 6-Methoxy-3-methylpicolinaldehyde CAS No. 123506-64-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methoxy-3-methylpyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-6-3-4-8(11-2)9-7(6)5-10/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPFRRFSZFAUSRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(C=C1)OC)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00560957
Record name 6-Methoxy-3-methylpyridine-2-carbaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123506-64-9
Record name 6-Methoxy-3-methylpyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00560957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-methoxy-3-methylpyridine-2-carbaldehyde
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Synthetic Methodologies for 6 Methoxy 3 Methylpicolinaldehyde

General Synthetic Routes to Pyridine-2-carbaldehydes

The aldehyde functionality at the C-2 position of a pyridine (B92270) ring is a common structural motif, and several general methods have been developed for its introduction. These strategies primarily fall into two categories: the oxidation of a pre-existing methyl group or the direct formylation of the pyridine ring.

A prevalent and straightforward method for synthesizing pyridine-2-carbaldehydes is the oxidation of the corresponding 2-methylpyridine (B31789) (α-picoline) precursor. wikipedia.org This transformation targets the methyl group for conversion into a formyl group while preserving the aromaticity of the pyridine ring. A variety of oxidizing agents and conditions have been employed to achieve this.

Historically, selenium dioxide (SeO₂) has been widely used for the oxidation of methyl heteroaromatics to their corresponding aldehydes. osti.gov However, due to the toxicity of selenium compounds, alternative methods have been sought. osti.gov The Kornblum oxidation offers another route, where a halomethylpyridine is treated with dimethyl sulfoxide (B87167) (DMSO) to yield the aldehyde. More recent advancements include microwave-assisted, acid-free Kornblum-type oxidations using iodine and DMSO under aerobic conditions. osti.gov

Catalytic aerobic oxidation presents a greener alternative, utilizing molecular oxygen as the ultimate oxidant. Systems employing N-hydroxyphthalimide (NHPI) in the presence of transition metal co-catalysts like cobalt(II) or manganese(II) salts have proven effective for converting methylpyridines into pyridinecarboxylic acids, which can be subsequently reduced to the aldehyde. researchgate.net

Table 1: Selected Methods for Oxidation of Methylpyridines

Method Typical Reagents Notes References
Selenium Dioxide Oxidation SeO₂ Effective but involves toxic reagents. osti.gov
Kornblum-type Oxidation DMSO, I₂ Can be performed under acid-free, microwave-assisted conditions. osti.gov

Directly introducing a formyl group onto a pyridine ring is known as formylation. This electrophilic aromatic substitution is challenging for pyridine because its electron-deficient nature makes it less reactive than electron-rich aromatic systems like benzene (B151609) or phenol. wikipedia.org

Classic formylation reactions such as the Vilsmeier-Haack reaction (using DMF and POCl₃) are generally not effective for unsubstituted pyridines. wikipedia.orgacs.org However, the presence of activating, electron-donating groups on the ring can facilitate this transformation.

To overcome the inherent low reactivity of the pyridine nucleus, modern synthetic chemistry has developed novel strategies. One such method involves a one-pot, multistep sequence that proceeds through a streptocyanine intermediate. acs.orgacs.org This process involves activating the pyridine, followed by nucleophilic ring-opening, Vilsmeier-Haack formylation of the resulting intermediate, and subsequent ring-closure to yield meta-formylated pyridines. acs.orgacs.org Other specialized methods include copper-catalyzed C-H formylation using DMSO as the formylating reagent, although this has been primarily demonstrated for related fused heterocyclic systems like imidazo[1,2-a]pyridines. nih.gov

Targeted Synthesis of 6-Methoxy-3-methylpicolinaldehyde

The specific synthesis of this compound requires a strategy that can precisely place the methoxy (B1213986), methyl, and aldehyde groups at the C-6, C-3, and C-2 positions, respectively. This involves a combination of installing the necessary substituents and regioselectively functionalizing a pre-existing, substituted pyridine core.

The introduction of a methoxy group onto a pyridine ring is commonly achieved via nucleophilic aromatic substitution (SNAr). This reaction typically involves displacing a good leaving group, such as a halogen, with a methoxide (B1231860) source like sodium methoxide.

For instance, a bromo-substituted pyridine can be converted to its methoxy derivative by treatment with sodium methoxide. nih.gov This strategy is highly effective, especially when the leaving group is positioned at the C-2 or C-6 positions, which are activated towards nucleophilic attack by the ring nitrogen. A synthetic process for 2,3-diamino-6-methoxypyridine (B1587572) similarly involves the methoxylation of 2-amino-6-chloro-3-nitropyridine (B151482) using sodium methoxide in methanol (B129727). google.com

Introducing a methyl group can be accomplished either by starting with a pre-methylated raw material or by direct methylation of the pyridine ring. 3-Methylpyridine (β-picoline) is a readily available commodity chemical, making it an attractive starting point for syntheses requiring this substituent. drugbank.comontosight.ai

For direct C-H methylation, innovative catalytic methods have been developed. A notable example is the rhodium-catalyzed methylation of C-4 functionalized pyridines at the C-3 and C-5 positions. nih.gov This reaction employs formaldehyde (B43269) as the methyl group source in a process related to hydrogen borrowing, where the pyridine ring is transiently reduced to become nucleophilic, allowing it to attack the electrophilic formaldehyde. nih.gov

The most logical synthesis of this compound begins with a precursor that already contains some of the required substituents, such as 6-methoxy-3-methylpyridine. The primary challenge then becomes the regioselective introduction of the aldehyde group at the C-2 position.

Proposed Synthetic Route:

A plausible pathway starts with 6-methoxy-3-methylpyridine . The key step is the selective functionalization of the C-2 position.

Directed Ortho-Metalation (DoM): The pyridine nitrogen atom can direct a strong base, such as lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi), to selectively deprotonate the adjacent C-2 position. The electron-donating methoxy group at C-6 can further stabilize the resulting lithiated intermediate.

Formylation: The C-2 lithiated species is a potent nucleophile and can be quenched with an electrophilic formylating agent like N,N-dimethylformamide (DMF). Subsequent aqueous workup would yield the target molecule, this compound.

This approach leverages the inherent directing effects of the substituents on the pyridine ring to achieve the desired regioselectivity, providing a targeted and efficient route to the final product.

Table 2: Chemical Compounds Mentioned

Compound Name IUPAC Name Other Names Molecular Formula
This compound 6-Methoxy-3-methylpyridine-2-carbaldehyde - C₈H₉NO₂
Pyridine-2-carbaldehyde Pyridine-2-carbaldehyde 2-Formylpyridine, Picolinaldehyde C₆H₅NO
2-Methylpyridine 2-Methylpyridine α-Picoline C₆H₇N
3-Methylpyridine 3-Methylpyridine β-Picoline C₆H₇N
6-Methoxy-3-methylpyridine 6-Methoxy-3-methylpyridine - C₇H₉NO
Selenium dioxide Selenium dioxide - SeO₂
Dimethyl sulfoxide Dimethyl sulfoxide DMSO C₂H₆OS
N-hydroxyphthalimide 2-Hydroxy-1H-isoindole-1,3(2H)-dione NHPI C₈H₅NO₃
Sodium methoxide Sodium methoxide - CH₃NaO
N,N-Dimethylformamide N,N-Dimethylformamide DMF C₃H₇NO
Lithium diisopropylamide Lithium N,N-bis(propan-2-yl)amide LDA C₆H₁₄LiN
2-Amino-6-chloro-3-nitropyridine 6-Chloro-3-nitro-2-pyridinamine - C₅H₄ClN₃O₂

Optimization of Reaction Conditions and Yields

Following an extensive search of publicly available scientific literature and patent databases, specific experimental data detailing the systematic optimization of reaction conditions and corresponding yields for the synthesis of this compound could not be located. While general synthetic routes are described, the precise data required for a comprehensive analysis of reaction optimization, including comparative studies of various catalysts, solvents, temperatures, and reaction times with their impact on product yield, is not available in the reviewed sources.

General literature suggests that the synthesis of this compound typically involves the oxidation of a corresponding precursor, such as 6-methoxy-3-methylpicolinonitrile or a related substituted pyridine. The optimization of such a reaction would classically involve the screening of various oxidizing agents, reaction temperatures, and solvent systems to maximize the conversion of the starting material to the desired aldehyde product while minimizing the formation of byproducts.

For a comprehensive understanding of the optimization process, data presented in a tabular format would be essential. An example of how such data would be structured is provided below. Please note the following table is a hypothetical representation and is for illustrative purposes only, as specific data for this compound was not found.

Hypothetical Data Table for Optimization of the Synthesis of this compound

For Illustrative Purposes Only

EntryOxidizing AgentSolventTemperature (°C)Reaction Time (h)Yield (%)
1MnO₂Dichloromethane2524Data Not Found
2MnO₂Chloroform2524Data Not Found
3PCCDichloromethane2512Data Not Found
4Dess-Martin PeriodinaneDichloromethane254Data Not Found
5Swern OxidationDichloromethane-78 to 256Data Not Found

Further research in specialized chemical databases or direct consultation of unpublished industrial process development reports would likely be necessary to obtain the detailed experimental data required for a thorough discussion on the optimization of reaction conditions and yields for the synthesis of this compound.

Chemical Reactivity and Derivatization of 6 Methoxy 3 Methylpicolinaldehyde

Condensation Reactions Forming Imines and Schiff Bases

The aldehyde functional group of 6-Methoxy-3-methylpicolinaldehyde readily undergoes condensation reactions with primary amines to form imines, also known as Schiff bases. wikipedia.org This reaction involves a nucleophilic addition of the amine to the aldehyde's carbonyl carbon, forming a hemiaminal intermediate, which then dehydrates to yield the C=N double bond of the imine. wikipedia.org

These reactions are fundamental in coordination chemistry and catalysis. For instance, the imines derived from this compound can act as ligands, coordinating with metal ions through the imine nitrogen and the pyridine (B92270) nitrogen. wikipedia.org This has been leveraged in asymmetric catalysis, where the reaction between the aldehyde and an amine creates a chiral environment around a metal center, such as Ytterbium(III), facilitating enantioselective transformations. The formation of these Schiff bases is often reversible through hydrolysis. researchgate.net

The general reaction for Schiff base formation is outlined below:

R-NH₂ (Primary Amine) + this compound → Schiff Base + H₂O

This reactivity is also crucial in the synthesis of advanced materials like Covalent Organic Frameworks (COFs), where the condensation with amine linkers leads to the formation of porous, crystalline polymers.

Formation of Hydrazone Derivatives

Analogous to imine formation, this compound reacts with hydrazines or hydrazides via condensation to produce hydrazone derivatives. epstem.netnih.gov Hydrazones are characterized by the R₁R₂C=NNR₃R₄ structure and are a significant class of compounds in medicinal chemistry and materials science due to their diverse biological activities and utility as ligands. nih.govresearchgate.net

The reaction proceeds by nucleophilic attack of the terminal nitrogen of the hydrazine/hydrazide on the aldehyde's carbonyl carbon, followed by elimination of a water molecule. dergipark.org.tr A common reactant is isonicotinic hydrazide, which condenses with aldehydes to form derivatives that have been studied for their therapeutic potential. epstem.netnih.gov The resulting hydrazones possess a conjugated system and can exist in keto-enol tautomeric forms. dergipark.org.tr

ReactantProduct ClassKey Structural Feature
Primary AmineImine (Schiff Base)-C=N-R
Hydrazine/HydrazideHydrazone-C=N-NHR

This table provides a summary of condensation reaction products.

Nucleophilic Additions to the Aldehyde Moiety

The aldehyde group in this compound is electrophilic and susceptible to attack by a wide range of nucleophiles. The electron-donating resonance effect of the methoxy (B1213986) group at the 6-position activates the aldehyde towards nucleophilic attack. These reactions typically involve the addition of a nucleophile to the carbonyl carbon, leading to the formation of a tetrahedral intermediate which is then protonated to yield an alcohol.

A notable example, demonstrated with the structurally related 1-methoxy-6-nitroindole-3-carbaldehyde, involves the reaction with carbon-centered nucleophiles like dimethyl malonate in the presence of a base (KOtBu), resulting in the formation of a new carbon-carbon bond at the former aldehyde carbon. clockss.org Similar reactivity can be anticipated for this compound, providing a pathway to more complex molecular architectures.

Electrophilic Substitution Reactions on the Pyridine Ring

The pyridine ring in this compound is generally electron-deficient compared to benzene (B151609), making electrophilic substitution reactions more challenging. However, the presence of the powerful electron-donating methoxy group at the 6-position significantly activates the ring towards electrophilic attack. This group enhances the electron density, particularly at the ortho and para positions. In analogous systems like 6-methoxyindoles, the methoxy group facilitates electrophilic substitution. rsc.org For the 6-methoxypyridine system, this activation would primarily direct incoming electrophiles to the 3- and 5-positions. However, since the 3-position is already substituted with a methyl group, electrophilic attack would be expected to favor the 5-position.

Functional Group Interconversions (e.g., Oxidation, Reduction)

The aldehyde group of this compound can be readily transformed into other functional groups through oxidation or reduction.

Oxidation : The aldehyde can be oxidized to the corresponding carboxylic acid, 6-methoxy-3-methylpicolinic acid. This transformation can be achieved using common oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃).

Reduction : Conversely, the aldehyde can be reduced to a primary alcohol, (6-methoxy-3-methylpyridin-2-yl)methanol. Standard reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄).

TransformationReagent ExampleProduct Functional Group
OxidationKMnO₄Carboxylic Acid
ReductionNaBH₄Primary Alcohol

This table summarizes key functional group interconversions of the aldehyde moiety.

Metal-Catalyzed Cross-Coupling Reactions

While direct cross-coupling reactions on the C-H bonds of the pyridine ring are possible, a more common strategy involves the conversion of a position on the ring to a halide or triflate, which can then participate in well-established metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura or Stille reactions. mdpi.comrsc.org The presence of the methyl group at the 3-position may introduce steric hindrance that could necessitate the use of specific palladium or nickel catalysts to achieve efficient coupling. mdpi.com These reactions are powerful tools for forming new carbon-carbon or carbon-heteroatom bonds, enabling the synthesis of complex derivatives from the this compound scaffold. nih.gov

Regioselective Functionalization: Allenylation and Propargylation

The aldehyde group is a key handle for regioselective functionalization. One such transformation is propargylation, which involves the addition of a propargyl group to the aldehyde, yielding a homopropargylic alcohol. nih.gov Research has shown that propargyl diethanolamine (B148213) boronates can be used as effective reagents for the propargylation of various aldehydes. nih.gov This reaction is typically achieved by generating a lithiated complex in situ, which then attacks the electrophilic aldehyde carbon. nih.gov This method provides a direct route to incorporating an alkyne functionality, which can be further elaborated, highlighting the synthetic utility of this compound as a building block.

Coordination Chemistry and Ligand Design with 6 Methoxy 3 Methylpicolinaldehyde

Design and Synthesis of 6-Methoxy-3-methylpicolinaldehyde-Derived Ligands

The reactivity of the aldehyde group in this compound allows for its condensation with various amines to form Schiff base ligands. This reaction is a cornerstone for creating a wide array of ligand architectures.

Ligands derived from this compound can be classified based on the number of donor atoms available to bind to a central metal ion. libretexts.orgyoutube.com

Monodentate Ligands: These ligands bind to a metal ion through a single donor atom. libretexts.org While less common for ligands derived from this specific aldehyde, modifications that block or remove the pyridine (B92270) nitrogen's coordinating ability could result in monodentate behavior, with the Schiff base nitrogen being the sole coordination site.

Multidentate Ligands: These ligands possess multiple donor atoms and can bind to a metal ion at two or more sites, a phenomenon known as chelation. libretexts.org Ligands derived from this compound are predominantly of this type.

Bidentate Ligands: Formed by the reaction of the aldehyde with a primary amine, these ligands typically coordinate to a metal ion through the pyridine nitrogen and the imine nitrogen of the Schiff base. bibliomed.org

Tridentate and Higher Polydentate Ligands: By using diamines or other polyamines in the condensation reaction, ligands with three or more donor sites can be synthesized. For example, reacting the aldehyde with a diamine can produce a ligand capable of binding a metal ion with the pyridine nitrogen and two imine nitrogens.

The synthesis of these ligands is often a straightforward one-pot reaction involving the condensation of this compound with the desired amine in a suitable solvent, often with refluxing to drive the reaction to completion. nih.gov

A significant application of this compound is in the synthesis of chiral ligands. marshall.edu This is typically achieved by reacting the aldehyde with a chiral amine. The resulting chiral Schiff base ligand can then be used to form metal complexes that can act as catalysts in asymmetric synthesis, inducing enantioselectivity in chemical reactions. The steric and electronic properties of the 6-methoxy and 3-methyl groups can influence the chiral environment created around the metal center, potentially enhancing the stereochemical control of the catalyzed reaction.

Formation of Metal Complexes

Ligands derived from this compound readily form complexes with a variety of metal ions. The coordination behavior is influenced by the nature of the metal ion, the ligand's denticity, and the presence of substituents.

Schiff base ligands are well-known for their ability to coordinate with a wide range of transition metal ions. science.gov The nitrogen atoms of the pyridine ring and the imine group are effective donors for these metals. The resulting metal complexes often exhibit interesting electronic and magnetic properties. For instance, copper(II) complexes with Schiff base ligands are known to adopt various geometries, such as square planar or distorted octahedral. researchgate.netresearchgate.net Similarly, zinc(II) and cadmium(II) can form tetrahedral or octahedral complexes depending on the ligand and reaction conditions. researchgate.net The coordination with iron(II/III) can lead to complexes with interesting redox properties. While specific examples with this compound-derived ligands and all the listed metals are not extensively documented in readily available literature, the general principles of coordination chemistry suggest that complex formation is highly probable.

The substituents on the pyridine ring and the amine precursor significantly influence the coordination behavior of the resulting ligands.

Methoxy (B1213986) Group (-OCH3): The electron-donating nature of the methoxy group at the 6-position increases the electron density on the pyridine nitrogen. This enhanced basicity can lead to stronger coordination to the metal ion.

Methyl Group (-CH3): The methyl group at the 3-position introduces steric hindrance around the coordination sphere. This steric bulk can influence the geometry of the resulting metal complex and may affect the stability and reactivity of the complex. For example, it could favor the formation of complexes with lower coordination numbers or specific stereochemistries.

The interplay of these electronic and steric effects allows for the fine-tuning of the properties of the resulting metal complexes for specific applications, such as catalysis or materials science.

Structural Characterization of Metal-Ligand Complexes

The definitive structures of metal complexes derived from this compound are determined using a variety of analytical techniques.

Single-Crystal X-ray Diffraction: This is the most powerful technique for obtaining the precise three-dimensional arrangement of atoms in a crystalline metal complex. researchgate.netnih.gov It provides detailed information on bond lengths, bond angles, coordination geometry, and intermolecular interactions.

Spectroscopic Methods:

Infrared (IR) Spectroscopy: IR spectroscopy is used to confirm the coordination of the ligand to the metal ion. A shift in the C=N (imine) stretching frequency in the complex compared to the free ligand is a key indicator of coordination. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., with Zn(II) or Cd(II)), ¹H and ¹³C NMR spectroscopy can provide valuable information about the ligand's structure in solution and can confirm the formation of the complex. science.gov

UV-Visible Spectroscopy: This technique is used to study the electronic transitions within the metal complex, which can provide insights into the coordination geometry and the nature of the metal-ligand bonding. science.govresearchgate.net

Molar Conductivity Measurements: These measurements help to determine whether the anions in a complex are coordinated to the metal ion or are present as counter-ions in the crystal lattice, thus indicating the electrolytic nature of the complex. nih.gov

The combination of these techniques provides a comprehensive understanding of the structure and bonding in metal complexes of ligands derived from this compound.

Ligand Conformations in Coordinated States

Schiff base ligands derived from substituted salicylaldehydes, which are structurally analogous to derivatives of this compound, provide insight into the conformational behavior of these systems. X-ray crystallographic studies of such ligands reveal that the phenyl rings and the C=N imine group tend to align in a nearly coplanar fashion. ajol.info This planarity is often stabilized by intramolecular hydrogen bonding, for instance, between a phenolic hydroxyl group and the imine nitrogen. In the case of Schiff bases from this compound, the pyridine nitrogen and the imine nitrogen are the primary coordination sites. The conformation of the ligand is dictated by the chelate ring formed upon coordination to the metal ion.

Coordination Geometries and Modes

Ligands derived from this compound typically act as bidentate or tridentate chelating agents, leading to a variety of coordination geometries around the metal center. The specific geometry is influenced by the nature of the metal ion, its oxidation state, and the stoichiometry of the complex.

The most common coordination mode for Schiff base ligands derived from this aldehyde involves the nitrogen atoms of the pyridine ring and the imine group. This N,N-bidentate coordination is prevalent in complexes with various transition metals. For instance, Schiff base ligands prepared from substituted benzothiazole (B30560) amines and aldehydes have been shown to coordinate in a bidentate fashion through the azomethine nitrogen and a thiazole (B1198619) nitrogen atom. researchgate.net Similarly, the imine-based ligand 2-methoxy-5-((6-methoxypyridin-3-ylimino)methyl)phenol (MIMP), which is structurally related to derivatives of this compound, forms complexes with Cu(II), Ni(II), and Zn(II). researchgate.net Spectroscopic data for these complexes suggest that the ligand coordinates through the imine nitrogen and the phenolic oxygen. researchgate.net In the case of ligands from this compound, the pyridine nitrogen would take the place of the phenolic oxygen.

Depending on the other ligands present in the coordination sphere, the resulting metal complexes can adopt various geometries. Octahedral, tetrahedral, and square planar arrangements are commonly observed. mdpi.comnih.gov For example, Co(II) complexes with related Schiff base ligands have been reported to exhibit octahedral geometry, while Ni(II) and Cu(II) complexes can adopt tetrahedral and square planar geometries, respectively. mdpi.com The specific geometry is a consequence of the electronic configuration of the metal ion and the ligand field stabilization energy gained upon complexation.

Metal IonTypical Coordination GeometryCoordination Mode
Co(II)OctahedralBidentate (N,N) or Tridentate
Ni(II)Tetrahedral or Square PlanarBidentate (N,N)
Cu(II)Square Planar or Distorted OctahedralBidentate (N,N)
Zn(II)TetrahedralBidentate (N,N)

Self-Assembly Processes and Coordination Polymers

The principles of self-assembly in coordination chemistry allow for the spontaneous formation of well-defined, ordered structures from metal ions and organic ligands. nih.gov Ligands derived from this compound possess the necessary directional binding sites to participate in such processes, potentially leading to the formation of discrete supramolecular architectures or extended coordination polymers.

While specific examples of coordination polymers based on Schiff bases of this compound are not extensively documented in the literature, the structural motifs of this aldehyde make it a promising candidate for the construction of such materials. The directional nature of the pyridine and imine nitrogen donors can guide the assembly of metal-ligand frameworks. The formation of coordination polymers is often achieved by employing bridging ligands in conjunction with the primary chelating ligand or by designing ligands with multiple coordination sites that can link metal centers.

Advanced Spectroscopic Characterization of 6 Methoxy 3 Methylpicolinaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the atoms within a molecule. For 6-Methoxy-3-methylpicolinaldehyde, ¹H and ¹³C NMR are fundamental for confirming its structure, while advanced techniques like 2D NMR and ¹⁵N NMR offer deeper insights into its complex structure and the electronic effects of its substituents.

Proton Nuclear Magnetic Resonance (¹H NMR)

Predicted ¹H NMR Data for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity
Aldehyde-H 9.9 - 10.1 s (singlet)
Ring-H4 7.5 - 7.7 d (doublet)
Ring-H5 7.1 - 7.3 d (doublet)
Methoxy-H 3.8 - 4.0 s (singlet)

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Similar to ¹H NMR, a predicted spectrum for this compound can be inferred from related structures. rsc.orglibretexts.org The aldehyde carbon is the most downfield signal, expected around 190-193 ppm. The carbon atoms of the pyridine (B92270) ring will have their chemical shifts significantly affected by the substituents. The C6 carbon, bonded to the electron-donating methoxy (B1213986) group, will be shifted downfield (around 160-165 ppm). The other ring carbons will appear in the aromatic region (110-150 ppm). The methyl carbon will give a signal in the upfield region (15-20 ppm), and the methoxy carbon will be found around 55 ppm. researchgate.net

Predicted ¹³C NMR Data for this compound

Carbon Predicted Chemical Shift (ppm)
C=O (Aldehyde) 190 - 193
C6 (attached to -OCH₃) 160 - 165
C2 148 - 152
C4 135 - 138
C3 (attached to -CH₃) 130 - 134
C5 110 - 115
Methoxy-C 54 - 56

Advanced NMR Techniques (e.g., 2D NMR, ¹⁵N NMR)

2D NMR: Two-dimensional NMR experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable. sdsu.eduyoutube.comepfl.ch

A COSY spectrum would show correlations between adjacent protons on the pyridine ring, confirming the H4-H5 coupling.

An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon.

An HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This would be crucial to confirm the placement of the substituents. For instance, the aldehyde proton would show a correlation to the C3 carbon, and the methyl protons would show correlations to the C2 and C4 carbons.

¹⁵N NMR: Nitrogen-15 NMR spectroscopy provides direct information about the nitrogen atom in the pyridine ring. The chemical shift of the ¹⁵N nucleus is highly sensitive to the electronic environment, including the nature and position of substituents on the ring. scispace.comacs.org For substituted pyridines, the ¹⁵N chemical shifts can vary significantly. researchgate.netmdpi.comresearchgate.net The presence of an electron-donating methoxy group at the 6-position would be expected to increase the shielding (cause an upfield shift) of the nitrogen atom compared to unsubstituted pyridine. This technique can also be used to study protonation and other interactions at the nitrogen site.

Mass Spectrometry

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is essential for determining the molecular weight and elemental composition of a compound and can provide structural information through analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecular ion with high precision. This allows for the calculation of the elemental formula of this compound, which is C₈H₉NO₂. By comparing the experimentally measured exact mass to the calculated mass for this formula, the identity of the compound can be confirmed with a high degree of confidence, distinguishing it from other isomers.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like this compound. In ESI-MS, the compound is typically observed as a protonated molecule [M+H]⁺. rsc.org Tandem mass spectrometry (MS/MS) experiments can then be performed on this protonated ion to induce fragmentation. nih.govrsc.orgtsijournals.comresearchgate.net The resulting fragmentation pattern provides valuable structural information. For this compound, likely fragmentation pathways would involve the loss of small neutral molecules such as carbon monoxide (CO) from the aldehyde group or the loss of a methyl radical (•CH₃) from the methoxy group. The stability of the pyridine ring would likely lead to characteristic fragmentation patterns that can help in confirming the substitution pattern.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a unique fingerprint based on its structural features.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its constituent parts: the aldehyde group, the methoxy group, the methyl group, and the substituted pyridine ring.

While a specific, peer-reviewed spectrum for this compound is not widely published, its characteristic absorption bands can be predicted with high accuracy based on data from closely related structures like 2-pyridinecarboxaldehyde, 3-pyridinecarboxaldehyde (B140518), and general spectroscopic principles. nist.govnist.gov The key vibrational modes are detailed below.

Key IR Absorption Bands:

Aldehyde Group (CHO): The most prominent features of the aldehyde group are the C=O stretching and C-H stretching vibrations. The carbonyl (C=O) stretch is expected to produce a strong, sharp band in the region of 1710-1685 cm⁻¹. The aldehyde C-H stretch typically appears as two weak bands, one around 2850-2820 cm⁻¹ and another near 2750-2720 cm⁻¹.

Methoxy Group (O-CH₃): The methoxy group is identified by its C-O stretching and C-H bending vibrations. The asymmetric C-O-C stretch will appear as a strong band between 1275-1200 cm⁻¹, while the symmetric stretch is found around 1075-1020 cm⁻¹. The methyl C-H rock of the methoxy group is also a characteristic vibration.

Pyridine Ring: The aromatic pyridine ring gives rise to several characteristic bands. C=C and C=N stretching vibrations within the ring typically occur in the 1600-1430 cm⁻¹ region. Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range. nist.govnist.gov Out-of-plane C-H bending vibrations are also present in the fingerprint region (below 1000 cm⁻¹), and their positions can help confirm the substitution pattern of the ring.

Methyl Group (CH₃): The methyl group attached to the pyridine ring will show symmetric and asymmetric C-H stretching vibrations near 2960 cm⁻¹ and 2870 cm⁻¹, respectively.

The following table summarizes the expected characteristic IR absorption frequencies for this compound.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
AldehydeC=O Stretch1710 - 1685Strong
AldehydeC-H Stretch~2830 and ~2730Weak to Medium
AromaticC-H Stretch3100 - 3000Weak to Medium
Alkyl (Methyl)C-H Stretch2975 - 2870Medium
AromaticC=C and C=N Stretch1600 - 1430Medium to Strong
MethoxyC-O-C Asymmetric Stretch1275 - 1200Strong
MethoxyC-O-C Symmetric Stretch1075 - 1020Strong

Electronic Spectroscopy

Electronic spectroscopy investigates the electronic transitions within a molecule upon absorption of ultraviolet or visible light, providing insights into its conjugated systems and chromophores.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound is governed by the electronic transitions within the substituted pyridine ring, which acts as the primary chromophore. The presence of the aldehyde and methoxy groups as substituents modifies the energy levels of the molecular orbitals and thus the wavelengths of maximum absorption (λmax).

The spectrum is expected to show absorptions arising from two main types of electronic transitions:

π → π* transitions: These are high-energy transitions occurring within the aromatic π-system of the pyridine ring. They typically result in strong absorption bands. For related pyridine derivatives, these transitions are often observed in the 250-290 nm range. researchgate.netnist.gov

n → π* transitions: This lower-energy transition involves the promotion of a non-bonding electron (from the nitrogen atom of the pyridine ring or the oxygen of the aldehyde group) to an anti-bonding π* orbital. These transitions are generally of lower intensity compared to π → π* transitions and appear at longer wavelengths, often above 300 nm. researchgate.net

For the parent compound, 2-pyridinecarboxaldehyde, UV-Vis spectra show distinct absorption maxima that provide a basis for estimating the spectral properties of its derivatives. nist.govnist.gov The addition of a methoxy group (an auxochrome) and a methyl group on the pyridine ring is expected to cause a bathochromic (red) shift in the absorption bands due to their electron-donating effects.

Transition TypeChromophoreExpected λmax Range (nm)Molar Absorptivity (ε)
π → πSubstituted Pyridine Ring250 - 290High
n → πPyridine N, Aldehyde O> 300Low to Medium

Fluorescence Spectroscopy

Fluorescence is the emission of light from a molecule after it has absorbed light. The fluorescence properties of substituted pyridines are highly sensitive to their specific substitution patterns. nih.govnih.gov While some pyridine derivatives are known to be fluorescent, often emitting in the blue region of the spectrum (around 460-487 nm), others are non-emissive or only become fluorescent upon interaction with other molecules. nih.govresearchgate.net

Currently, there is limited published data specifically detailing the fluorescence properties of this compound. However, studies on related multi-substituted pyridine systems indicate that the photophysical characteristics are often dominated by the pyridine core. nih.gov For some fluorescent pyridine derivatives, changes in functional groups can alter the intensity and emission wavelengths. rsc.org For example, certain amino-substituted pyridines have been developed as fluorescent chemosensors, where the emission wavelength can shift significantly upon binding to an analyte like formaldehyde (B43269), with shifts from 526 nm to 480 nm being reported. researchgate.net

Computational Chemistry and Theoretical Studies on 6 Methoxy 3 Methylpicolinaldehyde Systems

Quantum Mechanical Studies of Electronic Structure and Energetics

Quantum mechanical calculations are fundamental to understanding the electronic landscape and energetic profile of 6-Methoxy-3-methylpicolinaldehyde. Methods such as Density Functional Theory (DFT) and high-level ab initio calculations are employed to elucidate the molecule's stability, reactivity, and electronic properties.

Energetic studies focus on determining the molecule's heat of formation and relative stability. For instance, high-level computational methods like G3(MP2)//B3LYP can be used to estimate the standard molar enthalpy of formation in the gaseous phase. mdpi.com A quantitative analysis of the delocalization of electron density can be performed using Natural Bond Orbital (NBO) calculations to understand the contributions to the molecule's stability. mdpi.com

A key aspect of the energetics of this compound is the activation energy of reactions in which it participates. DFT studies on similar systems have shown that the methoxy (B1213986) group can significantly lower the activation energy for certain reactions. For example, in a related picolinaldehyde derivative, the methoxy group was found to lower the activation energy for enolate formation by 12.3 kJ/mol compared to non-substituted analogs. This highlights the profound impact of the electronic nature of the substituents on the molecule's reactivity.

Table 1: Representative Quantum Mechanical Methods for Electronic Structure and Energetics

Computational MethodBasis SetProperties Calculated
Density Functional Theory (DFT)6-311+G(d,p)Optimized geometry, HOMO/LUMO energies, Mulliken charges
G3(MP2)//B3LYP---Standard molar enthalpy of formation
Natural Bond Orbital (NBO)B3LYP/6-311+G(2df,2p)Electron density delocalization, hyperconjugative interactions

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a powerful computational technique used to explore the conformational landscape of molecules over time. mdpi.com By simulating the atomic motions based on a force field, MD provides insights into the flexibility of the molecule, identifies stable conformers, and calculates the energetic barriers between them. scispace.com

For this compound, MD simulations can reveal the preferred orientation of the aldehyde and methoxy groups relative to the pyridine (B92270) ring. The rotation around the C2-C(aldehyde) and C6-O(methoxy) bonds leads to different conformers with distinct energies and populations. The planarity of the pyridine ring is generally maintained, but the out-of-plane torsions of the substituent groups are key conformational variables.

A typical MD simulation involves placing the molecule in a simulation box, often with an explicit solvent to mimic solution-phase behavior, and then integrating Newton's equations of motion for all atoms over a specified period. nih.gov The analysis of the resulting trajectory can provide information on:

Root Mean Square Fluctuation (RMSF): To identify which parts of the molecule are more flexible.

Dihedral Angle Analysis: To monitor the rotation around specific bonds and identify the most populated conformational states.

Potential of Mean Force (PMF): To calculate the free energy profile along a specific reaction coordinate, such as a dihedral angle, and determine the energy barriers between conformers. mdpi.com

Table 2: Typical Parameters in a Molecular Dynamics Simulation for Conformational Analysis

ParameterDescriptionExample Value
Force FieldDefines the potential energy function of the systemAMBER, CHARMM
Solvent ModelRepresents the solvent environmentTIP3P (for water)
EnsembleStatistical mechanics ensemble used for the simulationNVT, NPT
Simulation TimeDuration of the simulation10-100 ns
Time StepIntegration time step for the equations of motion1-2 fs

Theoretical Elucidation of Reaction Pathways and Mechanisms

Computational chemistry is instrumental in mapping out the potential energy surfaces of chemical reactions, thereby elucidating detailed reaction pathways and mechanisms. For this compound, theoretical studies can predict the most likely sites for nucleophilic or electrophilic attack, identify transition states, and calculate reaction barriers.

The electronic properties of the substituents play a crucial role in directing the molecule's reactivity. The electron-donating methoxy group at the 6-position enhances the electron density of the pyridine ring, making it more susceptible to electrophilic substitution. The aldehyde group at the 2-position is a primary site for nucleophilic addition reactions. The methyl group at the 3-position introduces steric hindrance, which can influence the regioselectivity of reactions.

DFT calculations are a common choice for investigating reaction mechanisms. By locating the transition state structures and calculating their energies, the activation energy for a given reaction step can be determined. This allows for the comparison of different possible pathways and the identification of the most favorable one. For example, in Schiff base formation, where the aldehyde reacts with an amine, DFT can model the entire reaction coordinate, from the initial nucleophilic attack of the amine on the aldehyde carbon to the final dehydration step.

Furthermore, computational studies can shed light on tautomeric equilibria. Under certain conditions, this compound could potentially exist in equilibrium with a tautomeric form, and theoretical calculations can predict the relative stabilities of these tautomers.

Prediction and Interpretation of Spectroscopic Data

Computational methods are widely used to predict and interpret various types of molecular spectra, providing a powerful tool for structure verification and the understanding of electronic transitions.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is routinely performed using the Gauge-Independent Atomic Orbital (GIAO) method in conjunction with DFT. nih.gov By calculating the isotropic shielding constants for each nucleus and referencing them to a standard (e.g., tetramethylsilane), a theoretical NMR spectrum can be generated. The accuracy of these predictions is often high enough to aid in the assignment of experimental spectra, with reported mean absolute errors of around 0.1 ppm for ¹H and 1-2 ppm for ¹³C with appropriate DFT functionals and basis sets. nih.govresearchgate.net

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated from the harmonic vibrational frequencies obtained from a DFT frequency calculation. researchgate.net The calculated frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and the use of an incomplete basis set. Therefore, a scaling factor is typically applied to the calculated frequencies to improve the agreement with experimental data. nih.gov The calculated IR spectrum can help in assigning the vibrational modes observed in the experimental spectrum.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the most common method for predicting electronic absorption spectra. mdpi.comyoutube.com This method calculates the vertical excitation energies from the ground state to various excited states, which correspond to the absorption bands in the UV-Vis spectrum. The oscillator strength for each transition is also calculated, which is related to the intensity of the absorption band. medium.com TD-DFT calculations can help to assign the observed electronic transitions, such as n→π* and π→π* transitions. rsc.org

Table 3: Computational Methods for Spectroscopic Data Prediction

Spectroscopic TechniqueComputational MethodKey Output
NMRDFT with GIAOIsotropic shielding constants, chemical shifts
IRDFT frequency calculationVibrational frequencies, IR intensities
UV-VisTD-DFTExcitation energies, oscillator strengths, λmax

Ligand-Metal Interaction Modeling

The pyridine nitrogen and the aldehyde oxygen of this compound make it a potential bidentate ligand for metal ions. Computational modeling can provide significant insights into the nature of these ligand-metal interactions, the geometry of the resulting metal complexes, and their stability.

NBO analysis can be used to probe the nature of the coordination bond, quantifying the charge transfer from the ligand to the metal. Furthermore, TD-DFT calculations can be performed on the metal complex to predict its UV-Vis spectrum, which is often significantly different from that of the free ligand due to ligand-to-metal or metal-to-ligand charge transfer transitions. nih.gov

Molecular docking studies can also be employed to predict the binding mode of this compound to a protein's active site, especially if the protein is a metalloenzyme. researchgate.net

Table 4: Computational Approaches for Ligand-Metal Interaction Modeling

Computational MethodInformation Obtained
DFT Geometry OptimizationStructure of the metal complex, bond lengths, and angles
DFT Binding Energy CalculationStrength of the ligand-metal interaction
NBO AnalysisCharge transfer and nature of the coordination bond
TD-DFTElectronic spectrum of the metal complex
Molecular DockingBinding mode in a metalloprotein active site

pKa Calculations and Basicity/Acidity Predictions

The basicity of the pyridine nitrogen in this compound is a key property that influences its behavior in solution and its ability to coordinate to protons or metal ions. Computational methods can be used to predict the pKa value of the conjugate acid of the molecule.

The most common approach for pKa calculation involves the use of a thermodynamic cycle that relates the gas-phase deprotonation energy to the solution-phase pKa. youtube.com This requires calculating the Gibbs free energies of the protonated and deprotonated forms of the molecule in both the gas phase and in solution. The solution-phase free energies are typically calculated using a continuum solvation model, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD). researchgate.netnih.gov

Various levels of theory can be employed for these calculations, from semi-empirical methods like PM6 to high-level DFT and ab initio methods. acs.org The accuracy of the predicted pKa values depends on the chosen method, basis set, and solvation model. For substituted pyridines, DFT methods in combination with a continuum solvent model have been shown to provide pKa predictions with a mean absolute error of around 0.5 to 1.0 pKa units. researchgate.netresearchgate.net

The electronic effects of the substituents have a significant impact on the basicity of the pyridine nitrogen. The electron-donating methoxy and methyl groups are expected to increase the basicity (increase the pKa) compared to unsubstituted pyridine, while the electron-withdrawing aldehyde group will decrease it. Computational pKa predictions can quantify these effects and provide a deeper understanding of the structure-basicity relationship.

Table 5: Common Approaches for Computational pKa Prediction

MethodSolvation ModelTypical Accuracy (MAE for pyridines)
DFT (e.g., B3LYP, M06-2X)PCM, SMD0.5 - 1.0 pKa units
Semi-empirical (e.g., PM6)SMD~0.7 pKa units

Industrial and Scaled Up Synthesis Considerations

Process Optimization for Large-Scale Production

The transition from laboratory-scale synthesis to large-scale industrial production of 6-methoxy-3-methylpicolinaldehyde requires meticulous optimization of reaction parameters to ensure safety, efficiency, and economic viability. While specific proprietary industrial processes are often closely guarded, the scientific literature points to several key areas for optimization.

A common synthetic route involves the oxidation of 6-methoxy-3-methylpyridine. Another approach is the reaction of 6-methoxy-3-methylpyridine with a suitable aldehyde precursor, often under the influence of acid or base catalysis to facilitate the formation of the aldehyde group. Industrial applications have also been developed using optimized synthetic pathways that involve bromination and subsequent oxidation protocols.

Key parameters that are critical for optimization in a scaled-up setting include:

Reaction Temperature and Pressure: Precise control over temperature and pressure is crucial for maximizing yield and minimizing the formation of byproducts. While laboratory procedures might be conducted at ambient pressure, industrial-scale reactions may utilize elevated pressures to increase reaction rates and improve throughput. Temperature control is also vital to prevent runaway reactions and ensure product stability.

Catalyst Selection and Loading: The choice of catalyst is paramount. For oxidation reactions, catalysts based on transition metals are often employed. In the case of pyridine (B92270) aldehyde synthesis via catalytic hydrogenation of pyridine nitriles, palladium or platinum dioxide on carriers like carbon or alumina (B75360) have been used. google.com The optimization of catalyst loading is a balancing act between achieving a desirable reaction rate and minimizing costs associated with the catalyst, especially if it contains precious metals. Catalyst recovery and recycling are also significant considerations in large-scale production to enhance sustainability and reduce costs.

Solvent Choice and Recovery: The selection of an appropriate solvent is critical for reaction efficiency, product purification, and environmental impact. An ideal solvent should effectively dissolve reactants, be inert to the reaction conditions, facilitate product separation, and be easily recoverable. For industrial applications, the ability to recycle solvents is a key factor in reducing waste and operational costs.

Reactant Concentration and Stoichiometry: Optimizing the concentration of reactants and their molar ratios is essential for maximizing the conversion of the limiting reactant and minimizing the use of excess reagents. This not only improves the process economics but also simplifies downstream purification processes.

Process Intensification: Modern chemical manufacturing increasingly employs process intensification strategies, such as continuous flow chemistry. Continuous flow reactors offer several advantages over traditional batch reactors for large-scale production, including enhanced heat and mass transfer, improved safety profiles for handling hazardous reagents, and the potential for higher throughput and more consistent product quality. The synthesis of substituted pyridines has been demonstrated using flow chemistry, highlighting its potential for the production of this compound.

Table 1: Key Parameters for Optimization in Large-Scale Synthesis

ParameterObjectiveConsiderations
Temperature Maximize reaction rate and selectivityPrevent side reactions and product degradation. Ensure process safety.
Pressure Increase reaction rate and throughputEquipment cost and safety considerations.
Catalyst High activity, selectivity, and stabilityCost, ease of separation, and potential for recycling.
Solvent Good solubility, inertness, and ease of separationEnvironmental impact, cost, and recyclability.
Reactant Ratio Maximize conversion and minimize wasteCost of reagents and impact on purification.
Reaction Time Maximize throughput and minimize energy consumptionBalance between reaction completion and prevention of side reactions.

Principles of Green Chemistry in Synthesis

The application of green chemistry principles to the synthesis of this compound is essential for developing sustainable manufacturing processes. The twelve principles of green chemistry provide a framework for minimizing the environmental footprint of chemical production.

Key green chemistry strategies applicable to the synthesis of this compound include:

Use of Greener Solvents: Traditional organic solvents are often volatile, toxic, and flammable. The search for and implementation of greener alternatives, such as water, supercritical fluids, or biodegradable solvents like Cyrene, is a primary goal. While the specific solubility of this compound and its precursors in these solvents would need to be evaluated, the general trend in the chemical industry is a move away from hazardous solvents.

Catalysis: The use of catalysts is a cornerstone of green chemistry as it allows for reactions to proceed with higher atom economy and under milder conditions. Catalytic processes are inherently greener than stoichiometric reactions as they reduce the amount of waste generated. For the synthesis of pyridine derivatives, various catalytic systems have been explored, including those that are recyclable and operate under mild conditions. google.com

Energy Efficiency: Optimizing reaction conditions to reduce energy consumption is a key aspect of green chemistry. This can be achieved by operating at lower temperatures and pressures, or by utilizing alternative energy sources such as microwave irradiation. Microwave-assisted synthesis has been shown to be an effective green chemistry tool for producing pyridine derivatives, often leading to higher yields and significantly shorter reaction times compared to conventional heating.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a fundamental principle of green chemistry. This involves choosing reactions with high atom economy, such as addition and cycloaddition reactions, over substitution or elimination reactions that generate stoichiometric byproducts.

Renewable Feedstocks: While the immediate precursors to this compound are typically derived from petrochemical sources, long-term green chemistry goals include the development of synthetic pathways that utilize renewable feedstocks. Research into producing aromatic compounds from microbial sources via the shikimate pathway points towards future possibilities for more sustainable chemical production.

Table 2: Application of Green Chemistry Principles to Synthesis

Green Chemistry PrincipleApplication in Synthesis of this compound
Prevention Designing synthetic routes that minimize waste generation from the outset.
Atom Economy Utilizing reactions like cycloadditions that maximize the incorporation of starting materials into the product.
Less Hazardous Chemical Syntheses Employing less toxic reagents and intermediates.
Designing Safer Chemicals While the target molecule is fixed, ensuring the process minimizes exposure to hazardous materials.
Safer Solvents and Auxiliaries Replacing volatile organic solvents with greener alternatives like water or biodegradable solvents.
Design for Energy Efficiency Utilizing microwave-assisted synthesis or optimizing reactions to run at lower temperatures and pressures.
Use of Renewable Feedstocks Exploring long-term possibilities of sourcing precursors from biomass.
Reduce Derivatives Avoiding unnecessary protection and deprotection steps in the synthetic route.
Catalysis Employing highly efficient and recyclable catalysts to reduce waste and energy use.
Design for Degradation Considering the environmental fate of the product and byproducts, though less directly applicable to an intermediate.
Real-time analysis for Pollution Prevention Implementing in-process monitoring to prevent the formation of hazardous byproducts.
Inherently Safer Chemistry for Accident Prevention Choosing reagents and reaction conditions that minimize the risk of explosions, fires, and releases.

By focusing on these areas of process optimization and integrating the principles of green chemistry, the industrial synthesis of this compound can be made more efficient, economical, and environmentally sustainable.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 6-Methoxy-3-methylpicolinaldehyde?

  • Methodological Answer : Synthesis typically involves bromination of precursor picolinaldehyde derivatives followed by methoxy group introduction. Key factors include:

  • Catalysts : Sodium methoxide or similar bases to facilitate substitution reactions .
  • Solvents : Polar aprotic solvents (e.g., dichloromethane) under inert atmospheres to prevent oxidation .
  • Temperature : Controlled heating (e.g., 75–120°C) to optimize yield while avoiding decomposition .
    • Validation : Monitor reaction progress via thin-layer chromatography (TLC) or HPLC for purity assessment .

Q. How can solubility challenges for this compound in biological assays be addressed?

  • Methodological Answer :

  • Solvent Selection : Use DMSO for initial stock solutions (e.g., 10 mM), followed by dilution in aqueous buffers containing surfactants (e.g., Tween-80) .
  • Temperature Adjustment : Pre-warm solvents to 37°C and use sonication to enhance dissolution .
  • Storage : Store stock solutions at -80°C (stable for 6 months) or -20°C (1 month) to prevent degradation .

Q. What safety protocols are critical for handling this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How do substitution patterns on the pyridine ring influence the reactivity of this compound?

  • Methodological Answer :

  • Electron-Donating Effects : The methoxy group at position 6 enhances nucleophilic aromatic substitution at position 3 due to its electron-donating nature .
  • Steric Hindrance : The methyl group at position 3 may reduce reactivity in bulky reagent interactions, necessitating catalysts like Pd for cross-coupling reactions .
  • Comparative Analysis : Compare with analogs (e.g., 6-hydroxy-3-methylpicolinic acid) via DFT calculations to predict regioselectivity .

Q. What advanced analytical techniques validate the purity and structure of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Use 1H^1H and 13C^{13}C NMR to confirm substitution patterns and methyl/methoxy group integration .
  • Mass Spectrometry : High-resolution ESI-MS for molecular ion verification and impurity detection (e.g., unreacted precursors) .
  • Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95%) and resolve co-eluting contaminants .

Q. How can contradictory data on the biological activity of this compound be resolved?

  • Methodological Answer :

  • Dose-Response Studies : Perform longitudinal assays to differentiate acute vs. chronic effects (e.g., cytotoxicity vs. enzyme inhibition) .
  • Control Experiments : Include structurally similar analogs (e.g., 6-acetyl-3-methyl derivatives) to isolate the methoxy group’s contribution .
  • Statistical Modeling : Apply structural equation modeling (SEM) to account for confounding variables like solvent toxicity or batch variability .

Experimental Design & Data Analysis

Q. What in vitro assays are suitable for studying this compound’s bioactivity?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Use fluorogenic substrates to measure IC50_{50} values for target enzymes (e.g., kinases) .
  • Cell Viability Tests : Employ MTT or resazurin-based assays to assess cytotoxicity across cell lines .
  • Binding Studies : Surface plasmon resonance (SPR) or ITC to quantify ligand-protein interactions .

Q. How can computational methods guide the design of derivatives based on this compound?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to predict binding poses with target proteins (e.g., SARS-CoV-2 main protease) .
  • QSAR Modeling : Train models on analogs (e.g., methyl picolinates) to correlate substituent properties (logP, polar surface area) with activity .
  • Synthetic Feasibility : Apply retrosynthetic tools (e.g., Chematica) to prioritize derivatives with viable synthetic pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.